2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride
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Description
“2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride” is a chemical compound with the empirical formula C16H20Cl2N2O3S and a molecular weight of 391.31 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C16H20Cl2N2O3S and it has a molecular weight of 391.31 .Scientific Research Applications
Reactivity and Stability of Thiazole Derivatives :
- The polarisability of thiazole and the effect of hydrogen bonding on the reactivity of N-containing heterocycles have been studied, highlighting the unique reactivity patterns of thiazole derivatives in various chemical reactions (Ryan A. August, C. Davis, R. Taylor, 1986).
- Research on the synthesis of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives and their reactions, including the conversion of 7-bromomethyl compounds to 7-morpholinomethyl derivatives, provides insights into the functionalization and potential applications of thiazole-related molecules (T. Kinoshita, Yasuji Ueshima, K. Saitoh, Y. Yoshida, S. Furukawa, 1987).
Synthetic Applications and Pharmaceutical Potential :
- The synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been explored, demonstrating the pharmaceutical potential of thiazole derivatives (Samreen Gul, Aziz‐ur‐Rehman, M. Abbasi, K. Khan, K. Nafeesa, A. Siddiqa, M. Akhtar, M. Shahid, Zinayyera Subhani, 2017).
- Investigations into the photo-degradation of thiazole-containing compounds, such as the analysis of a pharmaceutical compound under development for overactive bladder treatment, offer insights into the stability and degradation pathways of these compounds (Lianming Wu, T. Y. Hong, F. Vogt, 2007).
Structural and Activity Studies :
- The structural analysis of thiazole compounds synthesized under various reaction conditions, solvents, and reagents contributes to understanding the role of the reaction medium in organic synthesis and pharmaceutical research (N. Berber, 2022).
- Synthesis and antibacterial evaluation of novel phenylthiazolyl quinqzolin-4(3h)-one derivatives highlight the significance of thiazole derivatives in developing new antimicrobial agents (H. Badwaik, S. Sonkar, M. Singh, Suresh Rajpal, Dharamveer Sisodiya, A. Pandey, 2009).
Properties
IUPAC Name |
2-[2-[3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl]acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S.2ClH/c19-15(20)9-14-11-22-16(17-14)13-3-1-2-12(8-13)10-18-4-6-21-7-5-18;;/h1-3,8,11H,4-7,9-10H2,(H,19,20);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLIUJVSSOKFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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